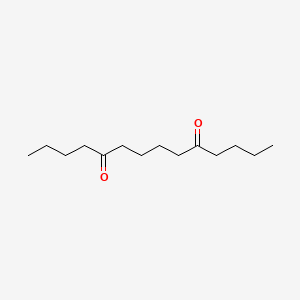










|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5]Br.[C:7](Cl)(=[O:12])[CH2:8][CH2:9][CH2:10][CH3:11]>C1COCC1.[Zn]>[CH3:2][CH2:3][CH2:4][CH2:5][C:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH2:11][C:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH3:11]
|


|
Name
|
organozinc halide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1.186 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture became slightly warm
|
|
Type
|
WAIT
|
|
Details
|
to settle for 8 hours
|
|
Duration
|
8 h
|
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred for 10 min.
|
|
Duration
|
10 min
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then quenched by addition to 30 ml 3M HCl
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted two times
|
|
Type
|
WASH
|
|
Details
|
The combined organics were washed consecutively with 20 ml each of saturated sodium bicarbonate, water, and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCC(CCCCC(CCCC)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.9 mmol | |
| AMOUNT: MASS | 1.11 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |